molecular formula C8H17NO7 B12402481 Succinic acid (tromethamine)

Succinic acid (tromethamine)

Cat. No.: B12402481
M. Wt: 239.22 g/mol
InChI Key: NPUOAAGNARLFDN-UHFFFAOYSA-N
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Description

Succinic acid (tromethamine) is a compound that combines succinic acid, a dicarboxylic acid, with tromethamine, an organic amine. Succinic acid, also known as butanedioic acid, is a colorless crystalline solid with the chemical formula C4H6O4. It is widely distributed in nature and plays a significant role in intermediary metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid can be synthesized through several chemical methods, including the catalytic hydrogenation of maleic acid or its anhydride. Another method involves the electroreduction of maleic acid or paraffin oxidation . Tromethamine is typically synthesized by the reaction of formaldehyde with ammonia, followed by hydrogenation .

Industrial Production Methods

Industrial production of succinic acid often involves microbial fermentation using renewable feedstocks. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce succinic acid from glucose or other carbon sources . Tromethamine is produced on an industrial scale through chemical synthesis, involving the reaction of formaldehyde with ammonia .

Chemical Reactions Analysis

Types of Reactions

Succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Fumaric acid: from oxidation.

    Butanediol: from reduction.

    Esters: from substitution reactions.

    Succinic anhydride: from dehydration

Scientific Research Applications

Succinic acid (tromethamine) has a wide range of applications in scientific research:

Mechanism of Action

Succinic acid acts as an intermediate in the tricarboxylic acid cycle, contributing to the production of ATP through oxidative phosphorylation. It is converted to fumarate by the enzyme succinate dehydrogenase. Tromethamine acts as a proton acceptor, buffering metabolic and respiratory acids and limiting carbon dioxide generation .

Comparison with Similar Compounds

Similar Compounds

  • Fumaric acid
  • Malic acid
  • Glutaric acid
  • Adipic acid

Uniqueness

Succinic acid is unique due to its role as an intermediate in the tricarboxylic acid cycle and its ability to be produced through both chemical and biological methods. Tromethamine’s buffering capacity and its use in medical applications further distinguish this compound from other similar dicarboxylic acids .

Properties

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid

InChI

InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

NPUOAAGNARLFDN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O

Related CAS

84540-64-7
85169-32-0

Origin of Product

United States

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